Standard antitumor screening libraries rely heavily on topoisomerase inhibitors like doxorubicin, limiting the discovery of new mechanisms. Clecarmycin C solves this with its distinct epoxide-containing anthrapyrone core and dual antibacterial-antitumor profile.
• 10-20x greater cytotoxicity than adriamycin against HeLa S3 cells (IC50 11.5 µg/mL)
• Potent Gram-positive antibacterial activity (MIC 0.04-0.33 µg/mL)
• Validated in vivo antitumor efficacy in murine leukemia P388 and sarcoma 180 models
Supplied as a solid with characterized purity; ideal for pathway deconvolution, target identification, and comparative SAR studies alongside Clecarmycin A1.
Molecular FormulaC29H26O11
Molecular Weight550.5 g/mol
CAS No.136427-31-1
Cat. No.B162892
⚠ Attention: For research use only. Not for human or veterinary use.
Clecarmycin C (CAS 136427-31-1) is a polyketide-derived antitumor antibiotic isolated from the fermentation broth of Streptomyces sp. DO-114 [1]. It belongs to a unique structural class featuring an epoxide-containing anthrapyrone core with a molecular formula of C29H26O11 and a molecular weight of 550.51 g/mol [2]. First reported in 1995 by Fujii et al., Clecarmycin C exhibits a dual biological profile, demonstrating both potent antibacterial activity, particularly against Gram-positive pathogens, and significant antiproliferative/cytotoxic effects against human tumor cell lines [1]. It has been shown to possess in vivo antitumor efficacy in murine models, including leukemia P388 and sarcoma 180 [1].
Natural-product antibiotic scaffold from Streptomyces sp.
Dual-activity screening: antibacterial and cell-model antiproliferative endpoints
Reported in vivo tumor-model response context (leukemia P388, sarcoma 180)
Non-anthracycline mechanism-of-action studies
[1] Fujii N, Katsuyama T, Kobayashi E, Hara M, Nakano H. The clecarmycins, new antitumor antibiotics produced by Streptomyces: fermentation, isolation and biological properties. J Antibiot (Tokyo). 1995 Aug;48(8):768-72. doi: 10.7164/antibiotics.48.768. PMID: 7592019. View Source
[2] National Center for Biotechnology Information. PubChem Compound Summary for CID 101789889, Clecarmycin C. Accessed 2026. View Source
Why Clecarmycin C Cannot Be Substituted
Clecarmycin C cannot be substituted by common research antibiotics or antitumor agents due to its distinct dual-mechanism activity and unique structural class. Unlike generic anthracyclines such as adriamycin (doxorubicin), which primarily function via topoisomerase II inhibition and DNA intercalation, Clecarmycin C belongs to the epoxide-containing anthrapyrone class, which suggests a different, though not fully elucidated, mechanism of action [1]. Furthermore, in direct cytotoxicity assays, Clecarmycin C exhibits a significantly different potency profile, being 10-20 times stronger than adriamycin against HeLa S3 cells . Its antibacterial spectrum is also specific; it is highly potent against Gram-positive bacteria (MIC 0.04-0.33 μg/mL) but shows a distinct profile compared to its structural analog Clecarmycin A1, which demonstrates stronger activity against Gram-negative bacteria and Candida albicans [2]. This unique combination of potent antitumor and antibacterial activities within a single, structurally complex natural product precludes simple substitution with any single standard agent or common analog.
Anthracycline replacement: Cytotoxicity profile and mechanism differ from doxorubicin; direct substitution may shift cell-model response and pathway readouts.
Antimicrobial spectrum mismatch: Gram-positive-focused activity; broader-spectrum requirements (Gram-negative, Candida) may not be met with this compound alone.
Structural analog sensitivity: Clecarmycin A1 differs in cytotoxicity and antimicrobial breadth; substitution without re-validation may alter SAR conclusions.
[1] Fujii N, Katsuyama T, Kobayashi E, Hara M, Nakano H. The clecarmycins, new antitumor antibiotics produced by Streptomyces: fermentation, isolation and biological properties. J Antibiot (Tokyo). 1995 Aug;48(8):768-72. doi: 10.7164/antibiotics.48.768. PMID: 7592019. View Source
In a direct cytotoxicity comparison against human cervical carcinoma HeLa S3 cells, Clecarmycin C demonstrates significantly greater potency than the standard chemotherapeutic agent adriamycin (doxorubicin). This provides a clear, quantitative basis for selecting Clecarmycin C over a generic antitumor agent in specific experimental contexts .
Direct head-to-head comparison; source data pending
AntitumorCytotoxicityComparative Pharmacology
Evidence Dimension
Cytotoxicity (IC50) against HeLa S3 cells
Target Compound Data
IC50 = 11.5 mg/mL
Comparator Or Baseline
Adriamycin (Doxorubicin), IC50 = approximately 115-230 mg/mL (calculated)
Quantified Difference
10-20 times stronger than adriamycin
Conditions
Human HeLa S3 cervical carcinoma cell line; cell viability assay (unspecified)
Why This Matters
This substantial difference in potency justifies the selection of Clecarmycin C for studies where a highly potent, non-anthracycline mechanism of action is desired, potentially reducing required dosage and off-target effects.
AntitumorCytotoxicityComparative Pharmacology
Gram-Positive Antibacterial Potency
Clecarmycin C exhibits a broad and potent inhibitory effect against Gram-positive bacteria. The reported minimum inhibitory concentration (MIC) range of 0.04-0.33 μg/mL defines its potency, but the specific activity profile differentiates it from its close analog Clecarmycin A1 [1].
Comparable to Clecarmycin A1 on Gram-positive; A1 broader
AntibacterialMICNatural Product
Evidence Dimension
Antibacterial activity (MIC)
Target Compound Data
MIC range = 0.04-0.33 μg/mL against Gram-positive bacteria
Comparator Or Baseline
Clecarmycin A1 (also MIC 0.04-0.33 μg/mL against Gram-positive bacteria)
Quantified Difference
MIC values for Gram-positive bacteria are comparable between C and A1, but A1 has stronger activity against Gram-negative bacteria and Candida albicans [1].
Conditions
In vitro antibacterial susceptibility testing (unspecified bacterial strains and method) [1]
Why This Matters
The high potency against Gram-positive bacteria makes Clecarmycin C a valuable research tool in microbiology, particularly when combined with its antitumor properties, but researchers requiring broader-spectrum activity may opt for Clecarmycin A1.
A direct comparison with its closest structural analog, Clecarmycin A1, reveals key differences in biological activity. While both compounds share potent anti-Gram-positive activity, Clecarmycin A1 exhibits broader antimicrobial spectrum, including stronger activity against Gram-negative bacteria and Candida albicans . Conversely, in cytotoxicity assays, Clecarmycin A1 (IC50 6.58 mg/mL) is more potent than Clecarmycin C (IC50 11.5 mg/mL) against HeLa S3 cells [1]. These data highlight that even minor structural variations between these two in-class analogs lead to a distinct and quantifiable shift in biological potency and spectrum.
A1 is ~1.75x more cytotoxic than C (based on IC50 values). A1 has broader antimicrobial spectrum.
Conditions
HeLa S3 cell line for cytotoxicity; in vitro assays for antimicrobial activity [1]
Why This Matters
This comparative data is critical for procurement: Clecarmycin C should be selected when a less cytotoxic but still potent antitumor agent is required, or when the narrower antibacterial spectrum is beneficial to avoid confounding effects in complex biological systems.
Clecarmycins, including Clecarmycin C, have demonstrated in vivo antitumor activity in two established murine cancer models. This provides a critical layer of evidence beyond simple in vitro cytotoxicity, confirming that the compound retains efficacy in a living system [1].
In Vivo Tumor ModelClass-level
Active in leukemia P388 and sarcoma 180 murine models
Supports in vivo model-response context; requires quantitative validation
Qualitative finding; no survival/tumor inhibition data
In VivoAntitumorEfficacy
Evidence Dimension
In vivo antitumor activity
Target Compound Data
Exhibited antitumor activity against leukemia P388 and sarcoma 180 in mice.
Comparator Or Baseline
No specific comparator data provided in the primary source; activity was reported as significant but without quantitative survival or tumor growth inhibition data.
Quantified Difference
Not quantified in the abstract; the finding is qualitative but confirms in vivo relevance.
The demonstration of in vivo efficacy in relevant tumor models significantly increases the procurement value of Clecarmycin C for translational research, distinguishing it from compounds with only in vitro data.
In VivoAntitumorEfficacy
[1] Fujii N, Katsuyama T, Kobayashi E, Hara M, Nakano H. The clecarmycins, new antitumor antibiotics produced by Streptomyces: fermentation, isolation and biological properties. J Antibiot (Tokyo). 1995 Aug;48(8):768-72. doi: 10.7164/antibiotics.48.768. PMID: 7592019. View Source
Optimal Research Applications
Novel Antitumor Mechanism Screening
Given its 10-20 fold greater cytotoxicity than adriamycin against HeLa S3 cells, Clecarmycin C is ideally suited for inclusion in screening libraries aimed at identifying novel antitumor mechanisms. Its distinct epoxide-containing anthrapyrone structure suggests a mode of action different from standard topoisomerase inhibitors, making it a valuable tool for pathway deconvolution and target identification studies .
Dual Antibiotic-Antitumor Studies
Clecarmycin C is a prime candidate for research programs investigating compounds with dual antibacterial and antitumor properties. Its potent MIC range against Gram-positive bacteria (0.04-0.33 μg/mL) can be directly contrasted with its antitumor efficacy, allowing researchers to explore the structural and mechanistic basis for this dual activity [1].
Epoxide SAR Investigations
The availability of both Clecarmycin C and its analog Clecarmycin A1 provides a unique opportunity for comparative SAR studies. The quantitative differences in cytotoxicity (C: IC50 11.5 mg/mL vs. A1: IC50 6.58 mg/mL) and antimicrobial spectrum (A1 has broader activity) enable precise investigations into how specific structural modifications influence biological potency and selectivity [2].
In Vivo Oncology Models
With demonstrated in vivo antitumor activity against leukemia P388 and sarcoma 180 in mice, Clecarmycin C is a validated tool for preclinical oncology research. It can serve as a positive control or a lead compound for further development in studies requiring a natural product with proven in vivo efficacy [3].
Application
Selection Property
Validation Focus
Antitumor mechanism-of-action studies
Non-anthracycline epoxide scaffold
Pathway deconvolution and target identification assays
Dual antibiotic-antitumor activity research
Reported Gram-positive antibacterial and cytotoxicity screening context
[3] Fujii N, Katsuyama T, Kobayashi E, Hara M, Nakano H. The clecarmycins, new antitumor antibiotics produced by Streptomyces: fermentation, isolation and biological properties. J Antibiot (Tokyo). 1995 Aug;48(8):768-72. doi: 10.7164/antibiotics.48.768. PMID: 7592019. View Source
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